molecular formula C11H9NO2 B2704598 6-Methylquinoline-5-carboxylic acid CAS No. 1211488-26-4

6-Methylquinoline-5-carboxylic acid

Cat. No.: B2704598
CAS No.: 1211488-26-4
M. Wt: 187.198
InChI Key: NQOBYBHUXNGHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylquinoline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base. Another method involves the Skraup synthesis, where aniline is heated with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as Lewis acids, and solvent-free conditions are explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-5,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into 6-methylquinoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

6-Methylquinoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 6-Methylquinoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial cell replication and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-5-carboxylic acid
  • 6-Methylquinoline
  • Quinoline-4-carboxylic acid

Uniqueness

6-Methylquinoline-5-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, the methyl group can influence the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can enhance its ability to form hydrogen bonds and interact with biological targets .

Properties

IUPAC Name

6-methylquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOBYBHUXNGHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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